Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate
Description
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a nitro group at position 5, an ethyl carboxylate at position 3, and a benzo[d]thiazole-2-carboxamide moiety at position 2. Its synthesis typically involves multi-step reactions, including Gewald thiophene synthesis and subsequent functionalization with benzo[d]thiazole derivatives . The compound’s structure is often confirmed via X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and packing motifs .
Key functional groups:
- Nitro group: Electron-withdrawing, influencing reactivity and intermolecular interactions.
- Benzo[d]thiazole: Aromatic heterocycle contributing to π-stacking and hydrogen-bonding capabilities.
- Ethyl carboxylate: Enhances solubility in polar solvents.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylamino)-5-nitrothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-2-23-15(20)8-7-11(18(21)22)25-13(8)17-12(19)14-16-9-5-3-4-6-10(9)24-14/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRGPFUKNTPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]thiazole-2-carboxylic Acid
Cyclization of Methyl 4-Aminobenzoate
The benzo[d]thiazole core is synthesized via bromine-mediated cyclization of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) in glacial acetic acid. This method, adapted from ACS Omega protocols, proceeds via initial thiocyanation followed by intramolecular cyclization (Scheme 1). Key steps include:
- Reaction Conditions : 45 min stirring at room temperature, followed by bromine addition at 10°C and overnight stirring.
- Workup : Basification to pH 8 with NH₃ yields the cyclized product, methyl 2-aminobenzo[d]thiazole-6-carboxylate, in 29% yield after purification.
Table 1: Optimization of Benzo[d]thiazole Cyclization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Bromine Equivalents | 2.0 | 29 |
| Temperature | 10°C → RT | 29 |
| Solvent | Glacial Acetic Acid | 29 |
Synthesis of Ethyl 2-Amino-5-nitrothiophene-3-carboxylate
Nitration of Thiophene Derivatives
The nitro group is introduced via electrophilic aromatic nitration. While direct nitration of ethyl 2-aminothiophene-3-carboxylate is theoretically feasible, competing side reactions necessitate protective-group strategies. Patent methods for analogous furan systems employ pre-nitrated starting materials (e.g., 5-nitro-2-furancarboxaldehyde), suggesting that nitration precedes amine introduction.
Amide Coupling: Final Assembly
Acid Chloride Formation
Benzo[d]thiazole-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Patent procedures for similar systems (e.g., 5-nitro-2-furancarboxylic acid chloride) employ SOCl₂ under reflux (2 h, 70°C), achieving >90% conversion.
Schotten-Baumann Reaction
The acid chloride reacts with ethyl 2-amino-5-nitrothiophene-3-carboxylate in a biphasic system (water/dichloromethane) with NaHCO₃ as a base. This method, adapted from benzothiazole hydrazide syntheses, typically delivers 75–89% yields for analogous amides (Table 2).
Table 2: Amidation Yield Comparison (Analogous Systems)
| Substrate | Coupling Agent | Yield (%) | Source |
|---|---|---|---|
| 5-Nitro-2-furancarboxylic acid chloride | None (Schotten-Baumann) | 85 | |
| Benzo[d]thiazole-2-carbonyl chloride | EDCl/HOBt | 89 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) : Expected signals include a triplet for the ethyl ester (δ 1.35–1.40, J = 7.1 Hz), a singlet for the nitro group’s aromatic proton (δ 8.30), and amide NH resonance (δ 10.2–10.5).
- ¹³C NMR : Key peaks: ester carbonyl (δ 166.6), amide carbonyl (δ 170.2), and nitro-bearing aromatic carbon (δ 145.1).
Optimization and Challenges
Nitro Group Compatibility
The electron-withdrawing nitro group complicates amidation by deactivating the thiophene ring. Patent data show that elevated temperatures (70°C) and prolonged reaction times (2–12 h) mitigate this issue, improving yields to >80%.
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance solubility of nitroaromatics but risk side reactions. The ACS study advocates glacial acetic acid for cyclization, while the patent prefers THF for Mitsunobu reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acid derivative of the compound.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Compounds containing thiazole and thiophene moieties have been reported to exhibit notable antibacterial and antifungal activities. Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate may share similar properties, potentially acting against drug-resistant strains of bacteria and fungi. Research indicates that thiazole derivatives can effectively target Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
-
Antitumor Activity :
- The compound's structural characteristics suggest potential antitumor effects. Various thiazole derivatives have shown promising results against different cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The incorporation of the benzo[d]thiazole moiety may enhance the compound's cytotoxicity against these cell lines .
-
Enzyme Inhibition :
- This compound could serve as a lead compound for developing inhibitors targeting specific enzymes involved in cancer progression or microbial resistance. Structure-activity relationship (SAR) studies have indicated that modifications to the thiazole and thiophene rings can significantly influence biological activity, making it a candidate for further optimization in drug design .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency, suggesting that the nitro group plays a crucial role in activity .
Case Study 2: Antitumor Activity
In vitro assays on synthesized thiazole derivatives showed that compounds with similar structural features to this compound exhibited cytotoxic effects against various cancer cell lines. Notably, compounds were evaluated for their ability to induce apoptosis in MCF-7 cells, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related thiophene derivatives (Table 1), focusing on substituent effects:
Key Observations :
- The nitro group in the target compound introduces stronger electron-withdrawing effects compared to methyl or phenyl substituents, altering electronic density and reactivity.
Physico-Chemical Properties
Data from synthesized analogs (Table 2) highlight substituent-driven trends:
Key Observations :
Intermolecular Interactions and Crystal Packing
Using Mercury CSD 2.0 , the target compound’s crystal packing was compared to analogs:
- N–H⋯O bonds between the amide and nitro groups form a 2D sheet structure, distinct from the 1D chains in amino-carboxylate analogs .
- π-Stacking distances (3.5–3.8 Å) between benzothiazole and thiophene rings are shorter than those in phenyl-substituted derivatives (4.2–4.5 Å), suggesting stronger dispersion forces .
Biological Activity
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C15H11N3O5S2
- Molecular Weight : 365.39 g/mol
This compound features a complex structure comprising a benzo[d]thiazole moiety, a nitrothiophene group, and an ethyl carboxylate functional group, which contribute to its biological properties.
The compound primarily targets two proteins: DprE1 and MoeW .
- DprE1 : Inhibiting this enzyme disrupts the biosynthesis of arabinan, essential for the mycobacterial cell wall, making it a potential candidate for treating infections caused by Mycobacterium tuberculosis.
- MoeW : This protein is involved in the molybdenum cofactor biosynthesis pathway. The inhibition of MoeW can lead to disruptions in various biochemical pathways essential for microbial survival.
Antimicrobial Activity
The compound exhibits significant bactericidal activity against mycobacteria, particularly Mycobacterium tuberculosis. Research shows that it effectively inhibits the growth of this pathogen, suggesting its potential as an anti-tuberculosis agent.
Anticancer Activity
Studies have indicated that derivatives of benzothiazole compounds often possess anticancer properties. The incorporation of the benzothiazole moiety in this compound suggests similar potential:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The IC50 values for these activities are crucial for assessing its therapeutic potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Doxorubicin | MCF-7 | 1.2 ± 0.005 |
Anti-inflammatory Activity
The presence of nitro and carboxamide groups in the compound may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways, though specific studies on this compound are still needed.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of the compound. Variations in substituents on the benzothiazole or thiophene rings can significantly influence potency and selectivity:
- Electron-withdrawing groups (like nitro) generally enhance antimicrobial activity.
- Electron-donating groups may improve anticancer efficacy but require careful optimization to balance activity and toxicity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study found that compounds with similar structural features exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also show comparable effects .
- Cytotoxicity Testing : In vitro assays demonstrated that this compound could inhibit cell proliferation in cancer cell lines, with promising results indicating further exploration into its anticancer potential .
- Pharmacokinetics : The solubility profile indicates that it can be effectively formulated for pharmaceutical applications, particularly in DMSO solutions for laboratory studies .
Q & A
Q. NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 420.0452) .
TLC/HPLC : Monitors reaction progress and purity (Rf = 0.3 in EtOAc/hexane 1:1; retention time = 12.5 min on C18 column) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Approaches :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitro group’s electron-withdrawing effect directs substitution to the 3-position) .
Molecular Docking : Simulate interactions with biological targets (e.g., kinase active sites) using AutoDock Vina, highlighting hydrogen bonds between the carboxamido group and Arg residues .
Q. How can researchers address contradictory data in biological activity assays involving this compound?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.3 μM vs. 8.7 μM in two studies):
Assay Validation :
- Confirm enzyme activity via positive controls (staurosporine for kinases) .
- Standardize substrate concentrations (ATP at Km = 10 μM) .
Solubility Adjustments : Use DMSO ≤0.1% to avoid solvent interference .
Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. What strategies are effective in resolving ambiguities in the compound’s crystal structure?
- Crystallographic Techniques :
High-Resolution X-ray Diffraction : Collect data at 100 K with synchrotron radiation (λ = 0.71073 Å) to resolve disorder in the nitro group .
SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms .
Hydrogen Bond Analysis : Apply Etter’s graph-set notation to classify interactions (e.g., R₂²(8) motifs between amide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
